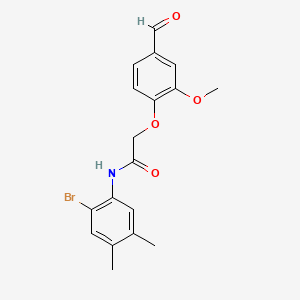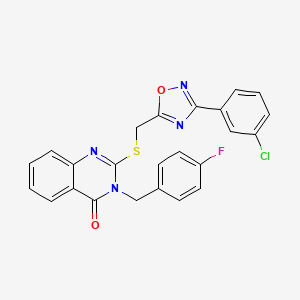![molecular formula C12H10F3NO2S B2445055 2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 344266-26-8](/img/structure/B2445055.png)
2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) and a phenyl group (C6H5-). They are often used in the development of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds can involve various methods, including Pd-catalyzed coupling reactions and Suzuki-coupling reactions . The specific synthesis pathway would depend on the other functional groups present in the compound .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The presence of the trifluoromethyl group can significantly influence the compound’s electronic properties.Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions, including nucleophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include high stability, lipophilicity, and bioavailability .科学的研究の応用
Pharmacological Agent Optimization
3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs), including compounds with a trifluoromethyl group, are potent inhibitors of phenylethanolamine N-methyltransferase (PNMT) but lack selectivity due to significant affinity for the alpha(2)-adrenoceptor. Fluorination at the methyl group lowers the pK(a) of the THIQ amine, reducing affinity for the alpha(2)-adrenoceptor but also decreasing PNMT inhibitory potency due to steric and electrostatic factors. The study found that 3-difluoromethyl-7-substituted-THIQs strike a balance between potency and selectivity, demonstrating the potential of beta-fluorination of aliphatic amines to enhance selectivity of pharmacological agents while maintaining potency at the desired site. This principle could be applied to compounds containing 2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione for drug design and development (Grunewald et al., 2006).
Analytical Chemistry and Structural Studies
In analytical chemistry, understanding the structure and behavior of compounds is essential. Studies like the tautomerism analysis of various triazoles and their derivatives, including those with trifluoromethyl groups, use ultraviolet (UV) and infrared (IR) evidence to determine the dominant forms of these compounds. This knowledge is crucial for applications in chemical synthesis and drug design, where the structure and electronic properties of a molecule can significantly influence its reactivity and interaction with biological targets. Such research might involve or benefit the analysis and application of compounds structurally related to 2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione (Kubota & Uda, 1973).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-4-2-3-8(5-9)12(13,14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHLQZEKXMPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

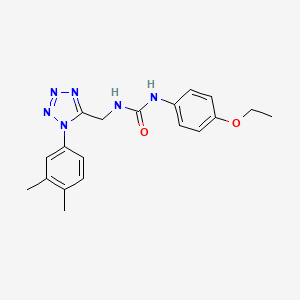
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)
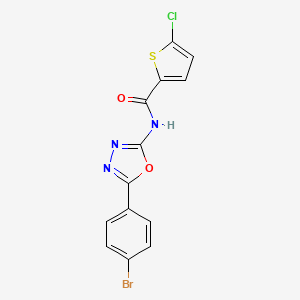
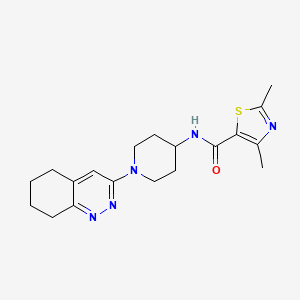
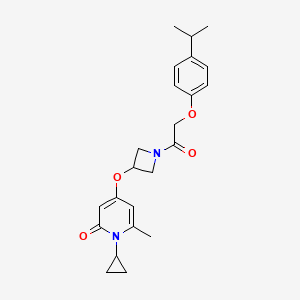
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)
![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)
![N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2444988.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)
![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)
